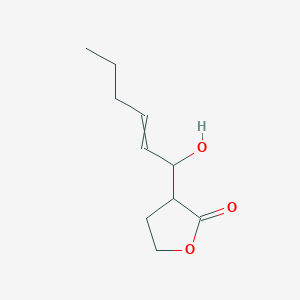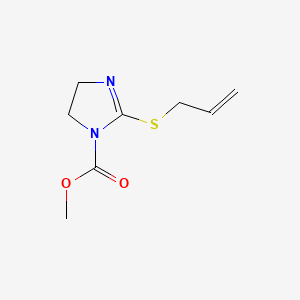
4-Bromo-2-tert-butyl-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-tert-butyl-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a substituted phenol, characterized by the presence of bromine, chlorine, and tert-butyl groups on the benzene ring
Méthodes De Préparation
The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenol typically involves the bromination and chlorination of 2-tert-butylphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-2-tert-butyl-6-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, yielding simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine or chlorine atoms with other functional groups, such as nitro or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-tert-butyl-6-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain polymer formulations.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butyl group can also influence the compound’s hydrophobicity and overall molecular interactions.
Comparaison Avec Des Composés Similaires
4-Bromo-2-tert-butyl-6-chlorophenol can be compared with other substituted phenols, such as:
2-Bromo-4,6-di-tert-butylphenol: Similar in structure but with an additional tert-butyl group, leading to different chemical properties and applications.
4-tert-Butyl-2-chlorophenol:
4-Bromo-2-chlorophenol: Lacks the tert-butyl group, affecting its hydrophobicity and interaction with molecular targets.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
60935-50-4 |
|---|---|
Formule moléculaire |
C10H12BrClO |
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
4-bromo-2-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 |
Clé InChI |
WPMJADHCEZTVNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)



![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)




